molecular formula C11H10N2O2 B3021875 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 46413-67-6

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3021875
CAS No.: 46413-67-6
M. Wt: 202.21 g/mol
InChI Key: BGTWUOQARPOYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 4-methylphenyl group and a carboxylic acid group

Scientific Research Applications

3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Pyrazole derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles.

Major Products:

    Oxidation: Products include 4-methylbenzoic acid or 4-formylbenzoic acid.

    Reduction: Products may include reduced pyrazole derivatives or alcohols.

    Substitution: Substituted pyrazole or phenyl derivatives.

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid
  • 3-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid
  • 3-(4-Methylphenyl)-1H-pyrazole-2-carboxylic acid

Comparison: While these compounds share the pyrazole and 4-methylphenyl groups, their carboxylic acid positions differ, leading to variations in their chemical reactivity and biological activity. The unique positioning of the carboxylic acid group in 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid may confer distinct properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTWUOQARPOYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355932
Record name 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890007-12-2
Record name 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.